molecular formula C8H8BrFO B1446510 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene CAS No. 1239591-03-7

1-Bromo-3-fluoro-2-methoxy-4-methylbenzene

Cat. No. B1446510
CAS RN: 1239591-03-7
M. Wt: 219.05 g/mol
InChI Key: PQSTUQXJYKRMEM-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-2-methoxy-4-methylbenzene is an organic compound that has a wide range of applications in scientific research. It is a halogenated aromatic compound, containing both a bromine and a fluorine atom. This compound can be synthesized using a variety of methods, and its unique properties make it useful for a variety of research applications.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound serves as a versatile building block for the synthesis of various pharmaceuticals. Its halogenated structure allows for selective functional group transformations, enabling the creation of complex molecules with potential therapeutic effects. For instance, it can be used to synthesize benzene-based inhibitors that target enzymes or receptors within the body .

Agriculture

“1-Bromo-3-fluoro-2-methoxy-4-methylbenzene” is utilized in the development of agrochemicals. Its reactivity with other organic compounds can lead to the formation of pesticides and herbicides that are more selective and environmentally friendly. The bromine and fluorine atoms can be strategically replaced to design compounds with specific modes of action against pests .

Materials Science

In the field of materials science, this compound can be incorporated into polymers to enhance their properties. The presence of bromine and fluorine can contribute to flame retardancy and chemical resistance in the resulting materials. It’s also used in the creation of organic semiconductors, which are essential for flexible electronics .

Environmental Science

Environmental science benefits from the use of “1-Bromo-3-fluoro-2-methoxy-4-methylbenzene” in the synthesis of compounds used for environmental monitoring and remediation. It can be a precursor for sensors that detect pollutants or for compounds that help in breaking down toxic substances in the environment .

Energy

In energy research, this compound finds applications in the synthesis of electrolytes for batteries and fuel cells. Its structural components can be modified to improve ionic conductivity and stability, which are crucial for the efficiency and longevity of energy storage devices .

Food Industry

Though not directly used in food products, “1-Bromo-3-fluoro-2-methoxy-4-methylbenzene” can play a role in the synthesis of food packaging materials. Its derivatives can impart antimicrobial properties or act as barriers to protect food from contamination and extend shelf life .

Chemical Synthesis

This compound is a valuable intermediate in organic synthesis. It can undergo various chemical reactions such as Suzuki coupling, which is widely used to create biaryl compounds. These compounds are significant in the development of new chemical entities for different industrial applications .

Pharmaceuticals

“1-Bromo-3-fluoro-2-methoxy-4-methylbenzene” is a key intermediate in the pharmaceutical industry. It’s used to construct molecular frameworks that are present in a wide range of drugs. Its ability to undergo nucleophilic substitution makes it a candidate for creating active pharmaceutical ingredients .

properties

IUPAC Name

1-bromo-3-fluoro-2-methoxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5-3-4-6(9)8(11-2)7(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSTUQXJYKRMEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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